(3R)-3-amino-1-methylazetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-1-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBUVRCCYJYVJL-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Azetidinone Ring Formation and Stereochemical Control
Staudinger Reaction Mechanism and Stereoselectivity
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile methods for constructing the 2-azetidinone ring. mdpi.com The mechanism and stereoselectivity of this reaction have been a subject of detailed study.
Two-Step Zwitterionic Intermediate Pathways
The generally accepted mechanism for the Staudinger reaction involves a two-step process. mdpi.comwikipedia.org The initial step is a nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene. mdpi.com This leads to the formation of a zwitterionic intermediate. mdpi.comnih.gov Subsequent conrotatory electrocyclization of this intermediate results in the formation of the four-membered β-lactam ring. mdpi.com
Computational studies, such as those using ab initio Hartree-Fock and Density Functional Theory (DFT), have provided deeper insights into this pathway. ic.ac.uk These studies predict that the reaction proceeds through a cis-intermediate, which is more stable than the trans-isomer. ic.ac.ukacs.org The formation of a four-membered cyclic intermediate follows this, which then eliminates a molecule of nitrogen to yield the final product. ic.ac.ukorganicchemistrytutor.com The entire process can be visualized as an intramolecular Mannich-type reaction of the enolate on the electrophilic iminium moiety. mdpi.com
Factors Determining Diastereoselectivity and Enantioselectivity
The stereochemical outcome of the Staudinger reaction is highly dependent on several factors. mdpi.com The cis/trans-stereoselectivity is a key aspect, and its control is crucial for the synthesis of specific stereoisomers. mdpi.com
Several factors influence the diastereoselectivity and enantioselectivity:
Substituents: The nature of the substituents on both the ketene and the imine plays a significant role in determining the stereochemical outcome. mdpi.comnih.gov For instance, the presence of a bulky pentafluorosulfanyl (SF5) group can profoundly influence the diastereoselectivity of the ring closure. nih.gov
Reaction Conditions: Temperature, solvent, and the choice of base can all impact the stereoselectivity. mdpi.comnih.govderpharmachemica.com For example, the use of microwave irradiation and different bases like N-methylmorpholine can lead to mixtures of diastereomers. mdpi.com
Catalysts: The use of N-heterocyclic carbene (NHC) catalysts has been shown to affect the cis/trans ratio of the β-lactam product. nih.gov The steric bulk of the NHC catalyst is a particularly important factor. nih.gov
Chiral Auxiliaries: The use of enantiopure acyl chlorides or imines allows for the synthesis of optically active β-lactams. mdpi.com
Mechanisms of Other Cycloaddition Reactions (e.g., [3+1] cycloadditions with aza-ylides)
Beyond the Staudinger reaction, other cycloaddition strategies are employed for azetidinone synthesis. A notable example is the [3+1] cycloaddition of enoldiazoacetates with aza-ylides. researchgate.netresearchgate.net This method provides a pathway to chiral donor-acceptor azetines, which can then be converted to amino acid derivatives. researchgate.net The mechanism involves the generation of aza-ylides which then react with the enoldiazoacetate in a formal [3+1] cycloaddition. researchgate.net
Intramolecular Cyclization Reaction Pathways
Intramolecular cyclization offers another important route to azetidinone rings. These reactions often involve the formation of a new bond within a single molecule to create the cyclic structure.
Ring Contraction Mechanisms: Ring contraction of larger heterocyclic systems can lead to the formation of azetidinones. For example, fluorinated isoxazolidines can undergo reductive ring contraction to yield 3-trifluoromethyl-β-lactams. mdpi.com This process involves the cleavage of the N-O bond, followed by HF elimination and intramolecular cyclization of an acyl fluoride (B91410) intermediate. mdpi.com Another example is the rhodium(II) catalyzed intramolecular domino reaction of vinyldiazomethanes substituted pyrroles, which proceeds through an electrocyclic ring contraction of an l-aza-2,4,6-cyclooctatriene system. acs.org
Electrocyclization: As mentioned in the context of the Staudinger reaction, electrocyclization is a key step in many azetidinone syntheses. mdpi.com This pericyclic reaction involves the formation of a sigma bond between the ends of a conjugated system. mdpi.com The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, with conrotatory ring closure being typical for the formation of the four-membered ring from a zwitterionic intermediate. mdpi.commdpi.com
Role of Catalysis in Stereocontrol
Catalysis plays a pivotal role in controlling the stereochemistry of azetidinone synthesis. nih.gov Transition metal catalysts, in particular, are widely used to achieve high levels of stereoselectivity. researchgate.netacs.orgacs.org
Transition Metal Catalysis: Transition metals can act as catalysts by forming complexes with the reactants, thereby lowering the activation energy of the reaction and influencing the stereochemical outcome. researchgate.netrsc.org For example, rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone is a key step in the synthesis of certain azetidinones. acs.org Palladium catalysts are also used in reactions such as ring contraction, where the formation of a π-allyl Pd complex is a key mechanistic feature. acs.org The ligands attached to the metal center are crucial in determining the stereoselectivity of the catalyzed reaction. nih.gov
Computational Insights into Reaction Transition States and Intermediates
Computational chemistry has become an indispensable tool for elucidating the mechanisms of azetidinone formation. ic.ac.ukresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations, for instance, have been used to study the Staudinger reaction in detail. ic.ac.ukacs.org These studies have helped to:
Identify the lowest energy reaction pathways. ic.ac.ukacs.org
Characterize the geometries and relative energies of transition states and intermediates. ic.ac.uk
Explain the observed stereoselectivity. mdpi.comnih.gov
For example, computational analysis has confirmed the preference for a cis-transition state in the Staudinger reaction and has provided insights into the factors governing the relative stability of different intermediates. acs.org These computational models are crucial for understanding the intricate details of the reaction mechanism and for designing new and more efficient synthetic strategies.
| Reaction Type | Key Mechanistic Feature | Stereochemical Control Factors |
| Staudinger Reaction | Two-step zwitterionic intermediate pathway | Substituents, reaction conditions, catalysts, chiral auxiliaries |
| [3+1] Cycloaddition | Reaction of aza-ylides with enoldiazoacetates | Chiral catalysts |
| Ring Contraction | Reductive cleavage and intramolecular cyclization | Stereochemistry of the starting material |
| Electrocyclization | Conrotatory ring closure of a conjugated system | Woodward-Hoffmann rules |
| Catalyst Type | Role in Stereocontrol | Example Reaction |
| N-Heterocyclic Carbenes (NHCs) | Influence cis/trans ratio of β-lactam product | Staudinger reaction |
| Rhodium Catalysts | Catalyze carbene insertion into N-H bonds | Intramolecular cyclization of diazoketones |
| Palladium Catalysts | Formation of π-allyl complexes | Ring contraction reactions |
Reactivity and Transformation of 3r 3 Amino 1 Methylazetidin 2 One and Its Core Structure
Nucleophilic Ring-Opening Reactions
The strained nature of the β-lactam ring in (3R)-3-amino-1-methylazetidin-2-one makes it an electrophilic substrate susceptible to attack by nucleophiles. globalresearchonline.net This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of serine proteases in bacterial cell wall synthesis. nih.gov The ring-opening can be initiated by a wide range of nucleophiles, leading to the formation of various linear amine derivatives. nih.gov
Nucleophilic attack on the azetidin-2-one (B1220530) ring typically occurs at the electrophilic carbonyl carbon (C-2). This leads to the cleavage of the amide bond (C2-N1), which is the most common pathway for the ring-opening of β-lactams. The process is essentially an acyl substitution reaction where the nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses to break the endocyclic C-N bond, relieving the ring strain.
However, in related azetidinium systems, the regioselectivity of nucleophilic attack can be influenced by the substitution pattern on the ring. bohrium.com For instance, nucleophilic attack can occur at either C-2 or C-4. The outcome is determined by a balance of steric hindrance and the electronic nature of the substituents. bohrium.commdpi.com While the carbonyl group in azetidin-2-ones strongly directs the attack to C-2, activation of the ring nitrogen could potentially open up other reaction pathways. For the core structure of this compound, the primary site of nucleophilic attack remains the C-2 carbonyl carbon, leading to regioselective C2-N1 bond cleavage.
The ring-opening of azetidin-2-ones can be facilitated by acids. Brønsted acids protonate the carbonyl oxygen or the ring nitrogen, which enhances the electrophilicity of the carbonyl carbon and makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water. rsc.org In some N-substituted azetidines, acid-mediated decomposition occurs through an intramolecular ring-opening mechanism where a pendant nucleophilic group attacks the activated ring. nih.govacs.org For this compound, acidic conditions can promote hydrolysis, leading to the formation of the corresponding β-amino acid derivative. The rate of this acid-catalyzed hydrolysis is dependent on the specific acid used and the reaction conditions.
| Catalyst Type | General Observation | Reference |
| Brønsted Acid | Promotes regioselective N1–C2 ring-opening and can facilitate intramolecular recyclization reactions in N-aryl-β-lactams. | rsc.org |
| Acidic Conditions | Can lead to intramolecular ring-opening decomposition in certain substituted azetidines. | nih.govacs.org |
Lewis acids are effective catalysts for the ring-opening of β-lactams by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and activating the ring towards nucleophilic attack. nih.gov A variety of Lewis acids, including those based on copper, iron, and zinc, have been shown to promote the hydrolysis or alcoholysis of the β-lactam ring. nih.govpnas.orgmdpi.com For example, Cu(OTf)₂ has been found to be an effective catalyst for the isomerization of certain 3-amido-azetidines, a process that involves a ring-opening step. mdpi.com A combination of a Lewis acid (e.g., FeCl₃) and a Brønsted acid can create a superacid system capable of promoting regiospecific ring-opening/recyclization reactions of N-aryl-β-lactams. rsc.orgrsc.org
| Lewis Acid Catalyst | Application | Outcome | Reference |
| Cu(OTf)₂ | Isomerization of 3-amido-2-phenyl azetidines | Promotes stereospecific ring-opening to form 2-oxazolines | mdpi.com |
| Cu²⁺ complexes | Hydrolysis of β-lactam antibiotics | Catalyzes the hydrolytic opening of the β-lactam ring | nih.govpnas.org |
| FeCl₃ / HOTf | Ring-opening of N-aryl-3-spirocyclic-β-lactams | Regiospecific ring-opening and recyclization to form quinolin-4(1H)-ones | rsc.org |
When a nucleophilic functional group is suitably positioned within the same molecule, it can lead to an intramolecular ring-opening reaction. These reactions are often highly efficient as they proceed through a cyclic transition state. nih.gov Such cascade reactions have been used to synthesize more complex heterocyclic structures. For instance, N-substituted azetidines with a pendant amide group have been shown to undergo acid-mediated intramolecular decomposition where the amide oxygen attacks the azetidine (B1206935) ring. nih.govacs.org Similarly, the ring-opening of activated azetidines can be followed by an intramolecular C-N bond formation to construct fused ring systems like 1,4-benzodiazepines. mdpi.com While not having a pre-installed nucleophilic side chain, the C-3 amino group of this compound could potentially participate in such cascades after being derivatized.
The azetidin-2-one ring can also be opened via reductive cleavage. This transformation typically involves reagents that can reduce the amide functionality. While less common than nucleophilic acyl substitution, methods for the reductive ring opening of azetidines have been developed, providing access to 1,3-amino alcohols. rsc.org This process involves the cleavage of a C-N bond and the reduction of the carbonyl group. The specific conditions and reagents would determine the final product, but this pathway offers a distinct synthetic route from the β-lactam core to different classes of compounds.
Transformations Involving the Amino Group at C-3
The primary amino group at the C-3 position of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives while keeping the β-lactam core intact. The nucleophilicity of this amino group enables reactions with various electrophiles.
Common transformations include:
Acylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to introduce diverse side chains, which has been extensively used in the synthesis of cysteine protease inhibitors based on the 3-acylamino-azetidin-2-one scaffold. nih.gov
Alkylation: Reaction with alkyl halides or other alkylating agents can lead to secondary or tertiary amines at the C-3 position.
Formation of Carbamates and Ureas: Treatment with chloroformates or isocyanates yields carbamates and ureas, respectively. These functional groups can alter the molecule's biological properties and have been incorporated into various β-lactam structures. mdpi.com
Use of Protecting Groups: During multi-step syntheses, the C-3 amino group often requires protection. Common protecting groups like tert-butoxycarbonyl (Boc) or phthalimido are used to prevent unwanted side reactions while other parts of the molecule are being modified. mdpi.com
These transformations highlight the versatility of the C-3 amino group as a synthetic handle for creating diverse libraries of azetidin-2-one derivatives for various applications, particularly in medicinal chemistry.
| Transformation | Reagent Example | Product Functional Group | Reference |
| Acylation | Acyl Chloride | Amide | nih.gov |
| Carbamate Formation | Chloroformate | Carbamate | mdpi.com |
| Urea Formation | Isocyanate | Urea | mdpi.com |
| Protection | Phthaloyl Dichloride | Phthalimide | mdpi.com |
Amidation and Acylation Reactions
The primary amino group at the C-3 position of this compound is a key site for functionalization through amidation and acylation reactions. These reactions involve the formation of a new amide bond by treating the amino group with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides.
Acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, modifying the compound's properties. nih.gov This reaction is analogous to peptide synthesis, where the amino group of one amino acid reacts with the carboxyl group of another. lifetein.com The process typically requires coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amino group of the azetidinone. researchgate.net The resulting N-acylated products can exhibit altered biological activities and physicochemical characteristics.
These reactions are generally chemoselective, targeting the more nucleophilic primary amine over the less reactive lactam nitrogen. The efficiency of these reactions can be influenced by the choice of solvent, coupling agent, and reaction temperature.
| Reagent Type | Example Reagent | Product Type |
| Acyl Chloride | Acetyl Chloride | N-(1-methyl-2-oxoazetidin-3-yl)acetamide |
| Carboxylic Acid | Benzoic Acid | N-(1-methyl-2-oxoazetidin-3-yl)benzamide |
| Anhydride | Acetic Anhydride | N-(1-methyl-2-oxoazetidin-3-yl)acetamide |
Formation of Imines and Schiff Bases
The primary amino group at C-3 can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. ekb.eg This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). sciencescholar.us
The formation of Schiff bases is typically reversible and catalyzed by acid or base. The stability of the resulting imine is influenced by the nature of the substituents on both the azetidinone ring and the carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable Schiff bases due to conjugation. ekb.eg This transformation is significant as it provides a pathway to a diverse range of derivatives and can be a crucial step in more complex synthetic sequences. semanticscholar.org Tautomerization of the initially formed aldimine to a ketimine can occur, which may result in the loss of the stereogenic center at C-3. mdpi.com
Reductive Amination
Reductive amination is a powerful method for introducing a wide range of alkyl or aryl groups to the C-3 amino position. This two-step, one-pot process begins with the formation of an imine or Schiff base through the reaction of the primary amine with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is crucial to ensure that the lactam carbonyl group remains intact. Reductive amination offers a versatile and efficient route to N-substituted derivatives, which are valuable in medicinal chemistry for exploring structure-activity relationships. nih.govresearchgate.net
| Carbonyl Compound | Reducing Agent | Product |
| Acetaldehyde | Sodium borohydride | (3R)-3-(ethylamino)-1-methylazetidin-2-one |
| Acetone | Sodium cyanoborohydride | (3R)-3-(isopropylamino)-1-methylazetidin-2-one |
| Benzaldehyde | Catalytic Hydrogenation | (3R)-3-(benzylamino)-1-methylazetidin-2-one |
Transformations Involving the Lactam Carbonyl Group at C-2
The carbonyl group within the β-lactam ring is a site of significant reactivity, primarily due to the ring strain which enhances its electrophilicity compared to a typical acyclic amide. bhu.ac.inglobalresearchonline.net This heightened reactivity makes the carbonyl carbon susceptible to nucleophilic attack.
Reduction of the lactam carbonyl to a methylene group would yield the corresponding azetidine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this but may also lead to cleavage of the strained ring, resulting in γ-amino alcohols. bhu.ac.in Milder or more selective reducing agents are required to preserve the four-membered ring structure.
The carbonyl group can also react with various nucleophiles. For instance, hydrolysis under acidic or basic conditions can lead to ring-opening, yielding the corresponding β-amino acid derivative. This susceptibility to cleavage is a key aspect of the mechanism of action for β-lactam antibiotics.
Ring Expansion and Rearrangement Reactions (e.g., to pyrrolin-4-ones)
The inherent strain in the four-membered azetidin-2-one ring makes it a candidate for various rearrangement and ring-expansion reactions, which can lead to the formation of larger, more stable heterocyclic systems. masterorganicchemistry.com These transformations are often driven by the release of ring strain.
One notable rearrangement is the expansion of the azetidin-2-one ring to form five-membered heterocycles like pyrrolin-4-ones. Such reactions can be initiated under thermal or photochemical conditions, or through acid or base catalysis. rsc.org For example, certain azetidine ketones have been shown to undergo photochemical rearrangement to form pyrroles. bhu.ac.in These reactions provide synthetic pathways to access diverse chemical scaffolds from β-lactam precursors.
Functionalization at the N-1 Methyl Group
While the N-1 position of the azetidin-2-one ring is substituted with a methyl group in this compound, this site can still be a target for chemical modification, although it is generally less reactive than the C-3 amino group.
Functionalization might involve reactions that are challenging to achieve, such as selective N-demethylation, which would yield the corresponding N-H lactam. More commonly, synthetic strategies might build the azetidinone ring with a different N-1 substituent from the outset. However, under specific conditions, reactions involving the N-1 substituent are possible. For instance, N-alkylation of unprotected amino acids using certain catalysts has been demonstrated, suggesting that similar strategies could potentially be adapted for modifying N-substituted lactams. nih.govresearchgate.net
Advanced Synthetic Applications of 3r 3 Amino 1 Methylazetidin 2 One As a Chiral Building Block
Integration into Complex Heterocyclic Systems
The reactivity of the strained β-lactam ring in 3-amino-2-azetidinones is a cornerstone of their synthetic utility. Through carefully controlled ring-opening or ring-transformation reactions, this scaffold serves as a versatile synthon for a wide array of more complex heterocyclic structures.
The functionalized 3-amino-2-azetidinone core is an excellent starting point for creating fused heterocyclic systems. The amino group at the C3 position can be readily derivatized and subsequently used as a handle for intramolecular cyclization reactions. These transformations often proceed by leveraging the "β-lactam synthon methodology," where the strained ring is strategically modified to build new rings. researchgate.net
For instance, the amino group can be acylated or reacted with electrophiles to introduce a side chain containing a nucleophilic or electrophilic center. This new functionality can then react with another part of the azetidinone molecule to form a fused ring. General strategies include the transformation of 3-amino-2-azetidinones into a variety of other heterocyclic molecules, such as imidazolidin-2-ones, piperazines, and hydantoins. researchgate.net While specific examples starting directly from (3R)-3-amino-1-methylazetidin-2-one are not extensively documented in high-impact literature, the established reactivity patterns for this class of compounds provide a clear blueprint for such syntheses. The general approach involves an initial reaction at the 3-amino position followed by a cyclization step that incorporates the nitrogen and/or C3 carbon into a new ring fused to the original azetidinone.
| Precursor Type | Reagents/Conditions | Fused/Transformed Product | Reference |
| 3-Amino-2-azetidinone | Varies (e.g., isocyanates, chloroacetyl chloride) | Imidazolidin-2-ones, Piperazines, Hydantoins | researchgate.net |
| 3-(R-Amino)-3-methylthio-1-phenylpropenones | Dinucleophiles (e.g., hydrazine, amidines) | Pyrazoles, Fused Imidazoles | researchgate.net |
Beyond simple fused systems, the β-lactam synthon methodology allows access to intricate polycyclic scaffolds. The transformation of the 3-amino-2-azetidinone ring can be part of a cascade or multi-step sequence to build complex, three-dimensional structures. researchgate.net For example, the strategic cleavage and re-formation of bonds can lead to the synthesis of indolizidine alkaloids and other complex natural product skeletons. researchgate.net
A prominent strategy involves using chiral amino acids as starting materials to construct rigid, polycyclic scaffolds with sp³-rich character. In one such example, D-aspartic acid and L-pyroglutamic acid were used to construct a tricyclic diazatetradecanedione scaffold through a series of reactions including Negishi coupling and intramolecular epoxide opening. nih.govnih.gov This demonstrates the principle of using chiral building blocks to assemble complex, multi-ring systems that have applications in medicinal chemistry. nih.gov The defined stereochemistry of this compound makes it an ideal candidate for similar synthetic strategies aimed at producing novel polycyclic architectures.
Synthesis of Chiral Amino Acid Derivatives (e.g., β-amino acids and their analogs)
This compound is a precursor to unique chiral amino acid derivatives. The most direct transformation is the hydrolytic cleavage of the amide bond within the β-lactam ring. This ring-opening reaction yields a chiral β-amino acid derivative, specifically a substituted diaminopropionic acid.
Furthermore, the azetidine (B1206935) ring itself can be the core of a non-canonical amino acid. For example, the closely related compound 3-amino-1-methylazetidine-3-carboxylic acid is an azetidine-based amino acid that can be incorporated into peptides. researchgate.net The synthesis of such constrained amino acids often involves multi-step sequences starting from related precursors. researchgate.net The development of synthetic routes to functionalized azetidines, such as 3-bromoazetidine-3-carboxylic acid derivatives, provides versatile intermediates that can be further elaborated into a range of novel amino acid structures. researchgate.net
Role in Peptidomimetic Chemistry
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. psu.edu The constrained four-membered ring of this compound makes it an excellent scaffold for this purpose. Incorporating such rigid units into a peptide backbone severely restricts its conformational freedom, which can lock the molecule into a bioactive conformation and increase its binding affinity for a biological target. psu.edu
The use of β-lactams as synthons for peptidomimetics is a well-established strategy. researchgate.net Furthermore, oligomers of related azetidine amino acids, such as 3-amino-1-methylazetidine-3-carboxylic acid, have been synthesized to study their secondary structures. These studies show that the constrained ring can stabilize specific hydrogen-bonding patterns, like C5 H-bonds, which are elements of peptide secondary structure. researchgate.net The synthesis of a tricyclic scaffold from amino acids produced a mimic of peptidyl-prolyl cis-trans isomerases, highlighting how chiral building blocks can generate structures that replicate the function of complex peptide motifs. nih.govnih.gov
Applications in Nucleic Acid Chemistry
The field of nucleic acid chemistry often involves the synthesis of analogs that modify the sugar, phosphate, or base components of DNA and RNA to enhance their therapeutic properties. These modifications can increase stability against nuclease degradation or improve binding affinity to a target sequence. nih.gov
While direct, documented applications of this compound in the synthesis of nucleic acid mimics are not prevalent in the reviewed literature, its characteristics make it an intriguing candidate for future exploration. Its chiral, constrained nature and available amino group for conjugation could allow it to be incorporated into oligonucleotide backbones as a novel sugar or linker mimic. Potentially, it could be used to create peptide nucleic acid (PNA) analogs or other structures where the rigid azetidinone unit replaces the furanose ring of natural nucleic acids. Prebiotic chemistry studies have explored the formation of aminoacyl-RNA from RNA-amino acid phosphoramidates, indicating the fundamental compatibility of amino acid and RNA structures. nih.gov This suggests that novel chiral amino-heterocycles could find a role in this field.
Utility in the Synthesis of Specific Bioactive Scaffolds (as synthetic intermediates)
One of the most significant applications of this compound is its use as a chiral intermediate in the synthesis of complex bioactive molecules and therapeutic agents. The 3-amino-2-azetidinone skeleton is a key feature in a variety of compounds with demonstrated biological activity.
A notable example is the synthesis of combretastatin (B1194345) A4 (CA-4) analogues. Researchers have developed 3-amino-2-azetidinone derivatives that act as potent anti-proliferative agents against colon cancer cells. nih.gov In these molecules, the azetidinone ring serves as a stable, synthetically accessible core that mimics the structural features of the natural product. The amino group at the C3 position provides a convenient point for derivatization, allowing for the fine-tuning of the molecule's biological activity. nih.gov These derivatives have shown potent tubulin polymerization inhibitory activity, a key mechanism in cancer chemotherapy. nih.gov The β-lactam core is also famously a key intermediate in the synthesis of Taxol (paclitaxel). researchgate.net
| Bioactive Scaffold Target | Synthetic Approach | Resulting Activity | Reference |
| Combretastatin A4 Analogues | Derivatization of the 3-amino group of a 1,4-diaryl-azetidin-2-one core | Anti-proliferative (colon cancer), tubulin polymerization inhibition | nih.gov |
| Tricyclic FKBP12 Ligands | Multi-step synthesis from amino acid building blocks | Low micromolar inhibition of FK506-binding protein 12 | nih.govnih.gov |
| Adenosine A1 Receptor Ligands | Multicomponent condensation to form aminodicyanopyridines and subsequent cyclization | Potential treatment for epilepsy | nih.gov |
| General Therapeutic Agents | Synthesis from 1-benzhydrylazetidin-3-ol | 3-Aminoazetidines are common in molecules with therapeutic potential | researchgate.net |
Precursors to Carbapenem (B1253116) and Penem (B1263517) Antibiotics
This compound serves as a crucial starting material in the synthesis of carbapenem and penem antibiotics, two important classes of β-lactam antibiotics. These antibiotics are characterized by their broad-spectrum antibacterial activity and their resistance to many β-lactamases. The azetidin-2-one (B1220530) ring of the chiral building block constitutes the core of these antibiotic structures.
The synthesis of these antibiotics involves the elaboration of the 3-amino group and the subsequent annulation of a five-membered ring onto the β-lactam core. For instance, in the synthesis of 1-methylcarbapenems, the amino group can be acylated with a desired side chain, and the nitrogen at position 1 is already methylated, simplifying the synthetic route. nih.gov The stereochemistry at the C3 position of the starting material is critical for the ultimate biological activity of the resulting antibiotic. Penems, which are structurally similar to carbapenems but contain a sulfur atom in the five-membered ring, can also be synthesized from this versatile precursor. nih.gov The synthetic strategies often involve multi-step sequences to construct the fused ring system and introduce the necessary functional groups. nih.govnih.gov
Table 1: Key Antibiotic Classes Derived from this compound
| Antibiotic Class | Key Structural Feature | Reference |
| Carbapenems | Fused pyrrolidine (B122466) ring | nih.gov |
| Penems | Fused thiazolidine (B150603) ring | nih.gov |
Building Blocks for Naphthyridine Derivatives
The utility of this compound extends beyond antibiotic synthesis into the realm of heterocyclic chemistry, particularly in the construction of naphthyridine derivatives. Naphthyridines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.
While direct synthesis of naphthyridines from this specific azetidinone is not extensively documented in the provided search results, the synthesis of various amino-naphthyridine derivatives highlights the importance of amino-substituted heterocyclic precursors. mdpi.comnih.gov For instance, the synthesis of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines often starts from substituted aminopyridine or similar precursors. mdpi.comnih.govnih.govresearchgate.net The amino group of this compound could potentially be incorporated into a naphthyridine framework through carefully designed reaction sequences, serving as a source of a chiral amino substituent on the final heterocyclic system. The development of synthetic methods to create 1,8-naphthyridine (B1210474) derivatives is an active area of research. kthmcollege.ac.in
Intermediates for Modulators of Biological Targets (e.g., chemokine receptor modulators)
The chiral nature of this compound makes it an attractive starting point for the synthesis of modulators of various biological targets, where stereochemistry is often a key determinant of activity. One such area is the development of chemokine receptor modulators. Chemokine receptors are a family of G protein-coupled receptors that play a crucial role in the inflammatory response and have been implicated in various diseases, including autoimmune disorders and cancer.
The synthesis of small molecule modulators for these receptors often requires the precise positioning of functional groups in three-dimensional space. The rigid β-lactam scaffold of this compound can be used to control the spatial orientation of substituents. By modifying the amino group and potentially opening the β-lactam ring at a later stage, chemists can generate diverse libraries of compounds for screening against chemokine receptors and other biological targets.
Precursors for Functionalized Acyclic Amines
Beyond its use in constructing cyclic and heterocyclic systems, this compound can be employed as a precursor for the synthesis of functionalized acyclic amines. The β-lactam ring, while stable under many conditions, can be selectively opened to yield acyclic products with defined stereochemistry.
The ring-opening of the azetidinone can be achieved using various nucleophiles. This process allows for the installation of different functional groups at the former carbonyl carbon and the nitrogen atom. The inherent chirality at the C3 position is transferred to the resulting acyclic amine, providing a straightforward route to enantiomerically pure compounds. These chiral acyclic amines are valuable intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.
Computational and Theoretical Investigations of 3r 3 Amino 1 Methylazetidin 2 One
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational landscape of molecules like (3R)-3-amino-1-methylazetidin-2-one. Conformational analysis is critical as the spatial arrangement of the amino and methyl groups relative to the four-membered ring significantly influences the molecule's properties and reactivity.
The azetidin-2-one (B1220530) ring is inherently puckered, and the substituents at the N1 and C3 positions can adopt various orientations. For this compound, the primary conformational variables include the puckering of the β-lactam ring and the rotation of the C3-amino group. DFT calculations can predict the relative energies of different conformers, identifying the most stable, low-energy structures. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the atomic coordinates.
While specific computational data for this compound is not extensively published, calculations on analogous substituted β-lactams provide expected structural parameters. The planarity of the nitrogen atom in the β-lactam ring is a key feature, with the sum of the bond angles around the nitrogen deviating from the ideal 360° for a planar atom, which is indicative of its pyramidal character and influences its reactivity.
Table 1: Representative Calculated Geometric Parameters for a Substituted Azetidin-2-one Ring
| Parameter | Typical Calculated Value |
| C=O bond length | ~1.22 Å |
| N1-C2 bond length | ~1.38 Å |
| C2-C3 bond length | ~1.54 Å |
| C3-C4 bond length | ~1.56 Å |
| N1-C4 bond length | ~1.47 Å |
| Ring Puckering Angle | 5-15° |
| N1-C(methyl) bond length | ~1.46 Å |
| C3-N(amino) bond length | ~1.47 Å |
Note: These are typical values for a substituted azetidinone ring based on DFT calculations and may vary for this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For a molecule like this compound, this can involve studying its synthesis, degradation, or its reactions with other molecules.
DFT Calculations for Transition State Analysis
Density Functional Theory (DFT) is a widely used method to locate and characterize transition states (TS) for chemical reactions involving β-lactams. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.
For instance, in the context of its synthesis, such as a cycloaddition reaction, DFT can model the approach of the reacting fragments and identify the geometry and energy of the transition state leading to the formation of the azetidinone ring. mdpi.com Similarly, for reactions involving the amino group, such as acylation, DFT can be used to model the nucleophilic attack on an acylating agent and identify the corresponding transition state.
Prediction of Regio- and Stereoselectivity
Many reactions involving chiral molecules like this compound can lead to multiple products (regioisomers or stereoisomers). Computational modeling, particularly DFT, can predict the selectivity of these reactions by comparing the activation energies of the different possible reaction pathways. mdpi.comnih.govresearchgate.net The pathway with the lowest activation energy barrier is expected to be the major one, thus determining the predominant product.
For example, in a reaction where a substituent is introduced onto the β-lactam ring, calculations can determine whether the substituent will prefer to add at a specific position (regioselectivity) and with a specific orientation relative to the existing amino group (stereoselectivity). This is achieved by calculating the energies of all possible transition states leading to the different products. The predicted selectivities can then be compared with experimental results to validate the computational model. mdpi.com
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. Computational methods provide a wealth of information about the distribution of electrons within the molecule and allow for the calculation of various reactivity descriptors. researchgate.net
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is likely to be localized on the amino group and the nitrogen of the β-lactam ring, while the LUMO is expected to be centered on the carbonyl group.
Other reactivity descriptors that can be calculated include:
Molecular Electrostatic Potential (MEP): This provides a visual map of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Table 2: Representative Calculated Electronic Properties for a Substituted Azetidin-2-one
| Property | Description | Predicted Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, indicating nucleophilic character, particularly at the amino group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating susceptibility to nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule | A significant dipole moment is expected due to the polar C=O and N-H bonds. |
Note: The values are qualitative predictions based on the general electronic structure of similar molecules.
Analysis of Ring Strain and its Impact on Reactivity
The four-membered azetidin-2-one ring is inherently strained due to the deviation of its bond angles from the ideal sp³ and sp² hybridized values. This ring strain is a key factor in the chemical reactivity of β-lactams, as the release of this strain provides a thermodynamic driving force for ring-opening reactions.
Computational methods can quantify the ring strain energy (RSE). A common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, thus isolating the strain energy. The RSE is calculated as the difference in the heat of formation between the cyclic molecule and an appropriate acyclic reference compound.
The substituents on the β-lactam ring can influence the degree of ring strain. For this compound, the methyl group on the nitrogen and the amino group at the C3 position will have electronic and steric effects that can modulate the ring strain compared to an unsubstituted azetidinone. For example, electron-withdrawing groups can sometimes increase the strain and reactivity of the carbonyl group. Computational analysis can precisely quantify these subtle effects, providing a deeper understanding of how substituents tune the reactivity of the β-lactam core.
Analytical Methodologies for Stereochemical Characterization
Chiral Chromatography (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. For a compound like (3R)-3-amino-1-methylazetidin-2-one, which possesses a stereogenic center, chiral HPLC allows for the separation and quantification of its R and S enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
The selection of an appropriate CSP is critical for successful enantioseparation. For amino compounds such as this azetidinone derivative, several types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly useful for the direct analysis of underivatized amino acids and their derivatives. nih.govsigmaaldrich.comnih.gov These CSPs offer multiple chiral recognition sites, including cavities, charged groups, and aromatic rings, which facilitate differential interactions with the enantiomers. sigmaaldrich.comnih.gov
The mobile phase composition, including the type of organic modifier, its concentration, and the pH, plays a significant role in achieving optimal separation. sigmaaldrich.com For amino compounds, a polar ionic or reversed-phase mode is often employed. For instance, a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer can be used. nih.govnih.gov In some cases, derivatization of the amino group with a suitable chromophore or fluorophore can enhance detection and may also improve chiral recognition on the CSP. sigmaaldrich.comresearchgate.net
Table 1: Common Chiral Stationary Phases for Amino Compound Separation
| CSP Type | Chiral Selector Example | Typical Interaction Mechanism |
|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, steric hindrance |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Inclusion in chiral grooves, hydrogen bonding, dipole-dipole interactions |
Spectroscopic Methods for Absolute Configuration Assignment
Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and stereochemical properties. Several spectroscopic techniques are employed for this purpose.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov The method is based on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. encyclopedia.pubmtoz-biolabs.com
For a molecule like this compound, which contains a carbonyl chromophore within the β-lactam ring, ECD can be particularly informative. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. nih.gov
The modern application of ECD for absolute configuration determination relies heavily on the comparison of the experimentally measured spectrum with a theoretically calculated spectrum. nih.govic.ac.uk This process involves:
Performing a conformational search to identify the most stable conformers of the molecule.
Calculating the ECD spectrum for each significant conformer using quantum chemical methods, such as time-dependent density functional theory (TDDFT).
Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
Matching the theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govhindsinstruments.com VCD provides detailed information about the three-dimensional structure of chiral molecules and is an excellent method for determining absolute configuration, especially for molecules that are difficult to crystallize. americanlaboratory.comrsc.org
The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. nih.gov Similar to ECD, the assignment of absolute configuration using VCD is achieved by comparing the experimental spectrum with a spectrum predicted from quantum chemical calculations (typically using DFT). americanlaboratory.com If the calculated spectrum for a known enantiomer (e.g., the R-enantiomer) matches the experimental spectrum, the absolute configuration of the sample is confirmed. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com This technique is applicable to a wide range of chiral molecules in solution. rsc.org
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a molecule. nih.gov This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of every atom in the molecule, including the stereochemistry at chiral centers.
The key to determining the absolute configuration is the phenomenon of anomalous dispersion. researchgate.net When heavy atoms are not present in the molecule, it is often necessary to prepare a derivative with an atom that exhibits a significant anomalous scattering effect (e.g., bromine or a heavy metal). However, for many organic molecules, modern diffractometers and computational methods allow for the determination of the absolute configuration from the native crystal. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. A value close to zero confirms the assignment, while a value close to one indicates that the inverted structure is correct. researchgate.net The crystal structure of a derivative of a metallo-β-lactamase inhibitor has been determined using this method. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be used to determine the ratio of diastereomers in a mixture. While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers have different physical properties and thus exhibit distinct NMR spectra.
If this compound were part of a mixture containing another stereocenter, creating diastereomers, ¹H and ¹³C NMR could be used to determine their relative proportions. In ¹H NMR, specific protons in each diastereomer would resonate at slightly different chemical shifts, leading to separate signals. The ratio of the diastereomers can be determined by integrating the areas of these distinct signals. researchgate.net High-field NMR instruments are often required to resolve these small chemical shift differences. st-andrews.ac.uk
Similarly, in ¹³C NMR spectroscopy, the carbon atoms in diastereomers will have different chemical environments, resulting in separate peaks for some carbons. mdpi.comnih.gov The relative intensities of these peaks can also be used to quantify the diastereomeric ratio. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to fully assign the proton and carbon signals for each diastereomer. st-andrews.ac.ukresearchgate.net
Table 2: Representative Predicted NMR Data for this compound Note: This is a hypothetical table based on typical chemical shifts for similar structures, as specific experimental data for this exact compound is not readily available in the cited literature. Actual values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ¹H | ~2.8 | s |
| N-CH₃ | ¹³C | ~28 | q |
| H-3 | ¹H | ~4.0 | t |
| C-3 | ¹³C | ~55 | d |
| H-4 | ¹H | ~3.2 | m |
| C-4 | ¹³C | ~45 | t |
| C=O | ¹³C | ~170 | s |
Derivatization for Enhanced Stereochemical Analysis (e.g., Mosher's esters, MTPA esters)
When direct analysis of enantiomers is challenging, derivatization with a chiral derivatizing agent (CDA) can be employed. This process converts a pair of enantiomers into a pair of diastereomers, which can then be distinguished and quantified by techniques like NMR or chromatography.
For a primary amine like this compound, a widely used method is the formation of Mosher's amides. researchgate.netacs.org The amine is reacted with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. udel.edu Two separate reactions are performed, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl, to produce two different diastereomeric amides. acs.org
The absolute configuration of the original amine is then determined by analyzing the ¹H NMR spectra of these two diastereomeric amides. According to Mosher's model, the diastereomers adopt a preferred conformation where the bulky phenyl, trifluoromethyl, and methoxy (B1213986) groups of the MTPA moiety have a defined spatial relationship with the substituents on the chiral center of the amine. acs.orgnih.gov This leads to predictable shielding and deshielding effects on the protons adjacent to the chiral center. By comparing the chemical shifts (δ) of corresponding protons in the (R)-MTPA amide and the (S)-MTPA amide, a series of Δδ values (Δδ = δS - δR) are calculated. The sign of these Δδ values for different proton groups allows for the confident assignment of the absolute configuration of the original amine. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
